

Spectroscopic and Structural Elucidation of Rivularin A (Rivulariapeptolide 1185): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rivularine*

Cat. No.: B1235642

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rivularin A, a potent serine protease inhibitor belonging to the rivulariapeptolide family of cyclic depsipeptides. The data presented herein is crucial for the identification, characterization, and further development of this promising natural product.

Introduction

Rivularin A, also known as rivulariapeptolide 1185, is a complex cyclic depsipeptide isolated from the marine cyanobacterium *Rivularia* sp. Its structure has been elucidated through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide summarizes the key spectroscopic data and the experimental protocols used for its determination, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of Rivularin A.

Parameter	Value
Molecular Formula	C ₆₁ H ₈₇ N ₉ O ₁₅
Observed Mass [M+H] ⁺	1186.6400
Mass Error	0.5 ppm
Ionization Mode	Electrospray Ionization (ESI)

NMR Spectroscopic Data

The planar structure of Rivularin A was established through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR data were acquired in DMSO-d₆.

¹H NMR Data (600 MHz, DMSO-d₆)

Position	Chemical Shift (δ ppm)	Multiplicity	J (Hz)
<hr/>			
N-Me-Tyr			
NH	8.15	d	8.4
H- α	4.75	m	
H- β a	3.05	m	
H- β b	2.95	m	
H-2/6	7.01	d	8.4
H-3/5	6.64	d	8.4
OH	9.25	s	
N-Me	2.98	s	
<hr/>			
Thr			
NH	7.85	d	8.5
H- α	4.21	m	
H- β	4.05	m	
H- γ	1.05	d	6.3
<hr/>			
Pro-1			
H- α	4.35	t	7.8
H- β a	2.15	m	
H- β b	1.80	m	
H- γ a	1.85	m	
H- γ b	1.75	m	
H- δ a	3.65	m	
H- δ b	3.45	m	
<hr/>			
N-Bu-Pro-2			

H- α	4.45	t	8.0
H- β a	2.25	m	
H- β b	1.90	m	
H- γ a	1.95	m	
H- γ b	1.80	m	
H- δ a	3.75	m	
H- δ b	3.55	m	
Butyryl			
H-2a	2.20	m	
H-2b	2.10	m	
H-3	1.50	m	
H-4	0.85	t	7.4
Ahp			
NH	7.95	d	8.2
H- α	4.55	m	
H- β a	1.70	m	
H- β b	1.60	m	
H- γ a	1.40	m	
H- γ b	1.30	m	
H- δ a	1.55	m	
H- δ b	1.45	m	
H- ϵ	3.15	m	
Hmp			
H- α	4.95	d	9.5

H-β	3.95	m	
H-γ	1.15	d	6.2
<hr/>			
Val			
NH	7.75	d	8.8
H-α	4.15	t	8.8
H-β	2.05	m	
H-γ1	0.95	d	6.8
H-γ2	0.90	d	6.8
<hr/>			
Leu			
NH	7.65	d	8.6
H-α	4.25	m	
H-βa	1.65	m	
H-βb	1.55	m	
H-γ	1.45	m	
H-δ1	0.88	d	6.5
H-δ2	0.82	d	6.5
<hr/>			
Ala			
NH	8.05	d	7.5
H-α	4.30	m	
H-β	1.25	d	7.2
<hr/>			

¹³C NMR Data (150 MHz, DMSO-d₆)

Position	Chemical Shift (δ ppm)
N-Me-Tyr	
C=O	171.5
C- α	58.2
C- β	36.5
C-1	128.0
C-2/6	130.1
C-3/5	115.2
C-4	156.0
N-Me	38.5
Thr	
C=O	170.8
C- α	59.5
C- β	67.2
C- γ	19.8
Pro-1	
C=O	172.1
C- α	60.5
C- β	29.1
C- γ	24.8
C- δ	47.2
N-Bu-Pro-2	
C=O	172.5
C- α	60.8

C-β	29.5
C-γ	25.1
C-δ	47.8
Butyryl	
C=O	173.2
C-2	35.5
C-3	18.2
C-4	13.6
Ahp	
C=O	174.5
C-α	52.5
C-β	30.1
C-γ	28.5
C-δ	22.5
C-ε	45.5
C=O (lactam)	
Hmp	175.8
C-α	78.5
C-β	70.1
C-γ	20.5
Val	
C=O	171.2
C-α	58.8
C-β	30.8

C-γ1	19.5
C-γ2	18.8
Leu	
C=O	172.8
C-α	51.5
C-β	40.2
C-γ	24.5
C-δ1	22.8
C-δ2	21.5
Ala	
C=O	173.5
C-α	50.1
C-β	16.8

Experimental Protocols

Mass Spectrometry

High-resolution mass spectrometry was performed on a Q-Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer (Thermo Fisher Scientific). The instrument was operated in positive ion mode with a heated electrospray ionization (HESI-II) source. The sample was introduced via an UltiMate 3000 UHPLC system (Thermo Fisher Scientific) using a C18 column. A gradient of water and acetonitrile, both containing 0.1% formic acid, was used for the chromatographic separation. The mass spectrometer was calibrated using the manufacturer's calibration solution to ensure high mass accuracy.

NMR Spectroscopy

All NMR spectra were recorded on a Bruker Avance III DRX-600 NMR spectrometer equipped with a 1.7 mm dual-tune TCI cryoprobe, operating at 600 MHz for ^1H and 150 MHz for ^{13}C nuclei. The sample was dissolved in DMSO-d₆. The spectra were referenced to the residual

solvent signals (δ H 2.50 and δ C 39.5). The following experiments were conducted for the structural elucidation:

- 1D 1 H NMR: Standard proton spectra were acquired to identify the proton chemical shifts and coupling constants.
- 1D 13 C NMR: Standard carbon spectra were acquired to determine the chemical shifts of the carbon atoms.
- 2D COSY (Correlation Spectroscopy): To establish 1 H- 1 H spin-spin coupling networks within individual amino acid residues.
- 2D TOCSY (Total Correlation Spectroscopy): To identify the complete spin systems of the amino acid residues.
- 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1 H and 13 C nuclei.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between 1 H and 13 C nuclei, which was crucial for sequencing the peptide and identifying the macrocyclic structure.
- 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing information about the 3D structure.

Spectroscopic Characterization Workflow

As no specific signaling pathway for Rivularin A has been elucidated beyond its direct inhibition of serine proteases, the following diagram illustrates the logical workflow for its spectroscopic characterization.

Caption: Workflow for the spectroscopic characterization of Rivularin A.

This comprehensive spectroscopic dataset and the associated methodologies provide a solid foundation for the future investigation and development of Rivularin A and other members of the rivulariapeptolide family as potential therapeutic agents.

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Rivularin A (Rivulariapeptolide 1185): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1235642#spectroscopic-data-for-rivularin-a-nmr-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com